molecular formula C23H14F4N2O3 B2670463 N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 862977-78-4

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2670463
CAS No.: 862977-78-4
M. Wt: 442.37
InChI Key: REHQWPGAOATAFY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethylbenzamido group, and a benzofuran-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of Fluorophenyl and Trifluoromethylbenzamido Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and trifluoromethylbenzamido groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
  • N-(4-bromophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
  • N-(4-methylphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F4N2O3/c24-13-9-11-14(12-10-13)28-22(31)20-19(16-6-2-4-8-18(16)32-20)29-21(30)15-5-1-3-7-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQWPGAOATAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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